1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a carbazole moiety linked to a piperidine ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives and cyclohexanone under acidic conditions.
Attachment of the Propanol Chain: The carbazole intermediate is then reacted with an appropriate alkylating agent to introduce the propanol chain.
Formation of the Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(morpholin-1-yl)propan-2-ol hydrochloride
- 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of the carbazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-piperidin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O.ClH/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22;/h2,4,8,10,16,23H,1,3,5-7,9,11-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYLMUJCKBRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=CC=CC=C42)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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